molecular formula C7H12N2O B1418624 1-(5-Methylfuran-2-yl)ethane-1,2-diamine CAS No. 1089347-06-7

1-(5-Methylfuran-2-yl)ethane-1,2-diamine

Cat. No. B1418624
M. Wt: 140.18 g/mol
InChI Key: HVRFFLOYIZGOTK-UHFFFAOYSA-N
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Description

“1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 . It is also known by the IUPAC name 1-(5-methyl-2-furyl)-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for “1-(5-Methylfuran-2-yl)ethane-1,2-diamine” is 1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Polyaddition Reactions in Polymer Science 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane and its cyclic carbonate analogs react with diamines in polyaddition reactions. The reactivity and resulting molecular weight of the polymers vary based on the cyclic carbonates used, showcasing potential applications in synthesizing polymers with specific properties (Tomita, Sanda, & Endo, 2001).

Crystal Structure Analysis and Thermal Expansion The crystal structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine has been determined, and its thermal expansion properties were studied. This research provides insights into the anisotropic thermal expansion behavior of such compounds, which can be crucial in materials science (Zerrouki et al., 2016).

DNA-Binding Analysis and Anticancer Potential The synthesis and analysis of a new N3S2 pentadentate Schiff base ligand and its Cu(ii) complexes have been carried out. The study extends into understanding the DNA-binding properties of these complexes, indicating potential applications in developing new metal-based chemotherapy treatments (Warad et al., 2020).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6H,4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFFLOYIZGOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-yl)ethane-1,2-diamine

CAS RN

1089347-06-7
Record name 1-(5-methylfuran-2-yl)ethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methylfuran-2-yl)ethane-1,2-diamine

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